1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine
Overview
Description
1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activities
- Piperidine derivatives, including structures similar to 1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine, have been synthesized and investigated for various pharmacological activities. For example, certain piperidine derivatives have shown significant anti-acetylcholinesterase (anti-AChE) activity, making them potent inhibitors and potential therapeutic agents for conditions like dementia (Sugimoto et al., 1990).
Antihypertensive Properties
- Research has also been conducted on the antihypertensive effects of piperidine derivatives. Some compounds within this class have demonstrated activity in regulating blood pressure in animal models, suggesting potential applications in the treatment of hypertension (Clark et al., 1983).
Structural Analysis and Binding Site Identification
- The synthesis of benzamide derivatives, related to piperidine structures, and their crystallography studies have provided insights into potential binding sites for allosteric modulators of specific receptors, expanding the understanding of molecular interactions and potential therapeutic targets (Wu et al., 2014).
Bioavailability and Formulation Studies
- Piperidine compounds have also been the subject of preformulation studies to improve their oral bioavailability, which is crucial for the effective design of oral medications. These studies often involve evaluating various formulations to optimize the drug's absorption and therapeutic effect (Bittner et al., 2002).
Properties
IUPAC Name |
benzyl 4-[(2-ethoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-2-24-16(21)12-19-17(22)15-8-10-20(11-9-15)18(23)25-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMHSNZGVJAXMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.